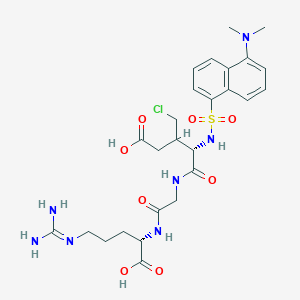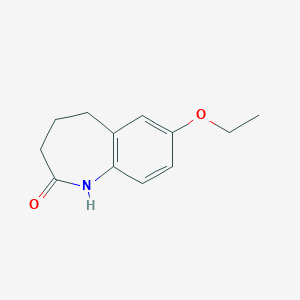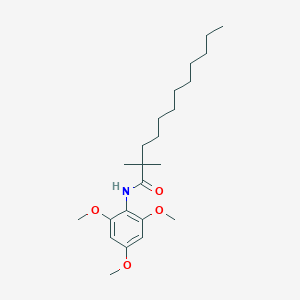
2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide
Overview
Description
2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide, also known as CI-976, is a chemical compound with the molecular formula C23H39NO4 and a molecular weight of 393.56 g/mol . This compound is a selective inhibitor of acyl-coenzyme A: cholesterol acyltransferase 1 (ACAT-1), an enzyme involved in the formation of fatty acid-cholesterol esters
Mechanism of Action
Target of Action
The primary target of CI 976 is acyl-coenzyme A: cholesterol acyltransferase (ACAT) . ACAT is an enzyme that plays a crucial role in the metabolism of cholesterol in the body.
Mode of Action
CI 976 acts as a potent and specific inhibitor of ACAT . By inhibiting ACAT, CI 976 interferes with the normal metabolism of cholesterol, leading to changes in cholesterol levels in the body.
Biochemical Pathways
The inhibition of ACAT by CI 976 affects the cholesterol metabolism pathway . Specifically, it decreases the formation of cholesteryl esters, a form of cholesterol that is typically stored in the body’s cells. This leads to a decrease in non-high density lipoprotein (non-HDL) cholesterol and an increase in high-density lipoprotein (HDL) cholesterol .
Pharmacokinetics
The pharmacokinetics of CI 976 involve its absorption, distribution, metabolism, and excretion (ADME). It has been found to have moderate absorption and bioavailability in rats, but lower absorption and bioavailability in monkeys . The metabolism of CI 976 involves both ω-oxidation and β-oxidation pathways .
Result of Action
The inhibition of ACAT by CI 976 leads to a decrease in non-HDL-cholesterol and an increase in HDL-cholesterol in rats with pre-established dyslipidemia . This shift in cholesterol levels can have significant effects on the body’s overall cholesterol metabolism and potentially on the development of atherosclerosis.
Action Environment
The action of CI 976 can be influenced by various environmental factors. For instance, the metabolism of CI 976 was found to be enhanced by clofibrate and phenobarbital induction . Additionally, the compound’s action can be completely inhibited when coincubated with SKF525A, pointing to cytochrome P450-mediated metabolism, presumably CYP4A .
Biochemical Analysis
Biochemical Properties
2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide acts as an inhibitor of acyl-coenzyme A: cholesterol acyltransferase (ACAT), specifically targeting the liver and intestinal isoforms of the enzyme. By inhibiting ACAT, this compound reduces the esterification of cholesterol, leading to decreased levels of non-high density lipoprotein (HDL) cholesterol and increased levels of HDL cholesterol. This interaction is crucial for its lipid-regulating activity. Additionally, this compound has been shown to interact with lysophospholipid acyltransferase (LPAT), inhibiting its activity and affecting membrane trafficking pathways .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In hepatocytes, it reduces the synthesis and secretion of very low density lipoprotein (VLDL) cholesterol, leading to lower plasma cholesterol levels. In endothelial cells, it has been observed to inhibit angiogenesis by reducing the proliferation and migration of these cells. Furthermore, this compound has neuroprotective properties, as it inhibits the aggregation of tau protein, which is associated with Alzheimer’s disease. It also reduces neuroinflammation and oxidative stress, thereby improving cognitive function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of acyl-coenzyme A: cholesterol acyltransferase (ACAT), thereby inhibiting the enzyme’s activity. This inhibition prevents the formation of fatty acid-cholesterol esters, leading to decreased cholesterol esterification and reduced levels of non-HDL cholesterol. Additionally, the compound’s interaction with lysophospholipid acyltransferase (LPAT) inhibits membrane trafficking pathways, affecting both endocytic and secretory processes. These molecular interactions contribute to its lipid-regulating and neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions (2-8°C) and maintains its inhibitory activity against ACAT over extended periods. Its long-term effects on cellular function have shown variability depending on the experimental conditions. In vitro studies have demonstrated sustained inhibition of cholesterol esterification, while in vivo studies have indicated a reduction in atherosclerotic activity over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces plasma cholesterol levels and atherosclerotic activity without significant adverse effects. At higher doses, it has been associated with liver toxicity in rats, indicating a threshold for safe administration. These dosage-dependent effects highlight the importance of optimizing the therapeutic window for potential clinical applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to cholesterol metabolism. It inhibits acyl-coenzyme A: cholesterol acyltransferase (ACAT), thereby reducing the formation of cholesterol esters. Additionally, it interacts with lysophospholipid acyltransferase (LPAT), affecting membrane lipid composition and trafficking. These interactions influence metabolic flux and metabolite levels, contributing to its lipid-regulating effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is highly soluble in organic solvents, facilitating its cellular uptake and distribution. The compound’s localization within cells is influenced by its interactions with membrane-associated proteins, affecting its accumulation and activity in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is primarily within the endoplasmic reticulum and Golgi apparatus, where it exerts its inhibitory effects on acyl-coenzyme A: cholesterol acyltransferase (ACAT) and lysophospholipid acyltransferase (LPAT). These localizations are critical for its activity, as they enable the compound to effectively inhibit cholesterol esterification and membrane lipid composition. Additionally, post-translational modifications and targeting signals may influence its distribution within specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide involves the reaction of 2,4,6-trimethoxyaniline with 2,2-dimethyldodecanoyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted aromatic compounds .
Scientific Research Applications
2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide has several scientific research applications:
Biochemistry: The compound is used to study the mechanism of tau aggregation and to develop potential treatments for Alzheimer’s disease.
Virology: It has been used to analyze its anti-hepatitis C virus (HCV) activity in cell cultures.
Cell Biology: The compound is used to study its effects on plasma membrane integrated density of nicotinic acetylcholine receptors in neuronal cells.
Comparison with Similar Compounds
Similar Compounds
CI-1011: Another ACAT inhibitor with similar cholesterol-lowering effects.
CL 277,082: A compound with similar inhibitory effects on ACAT but different structural features.
PD 128042: A related compound with similar biological activities.
Uniqueness
2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide is unique due to its high selectivity and potency as an ACAT-1 inhibitor. Its ability to inhibit tau protein aggregation also sets it apart from other similar compounds, making it a promising candidate for the treatment of neurodegenerative diseases .
Properties
IUPAC Name |
2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO4/c1-7-8-9-10-11-12-13-14-15-23(2,3)22(25)24-21-19(27-5)16-18(26-4)17-20(21)28-6/h16-17H,7-15H2,1-6H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFNZAURAWBNDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C)(C)C(=O)NC1=C(C=C(C=C1OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150690 | |
| Record name | 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114289-47-3 | |
| Record name | 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114289-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PD 128042 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114289473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)-dodecanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PD-128042 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8653IQ20EA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of CI-976?
A1: CI-976 is a potent and specific inhibitor of acyl-coenzyme A:cholesterol acyltransferase (ACAT), both in the liver and intestines. [, , , ] ACAT is a key enzyme involved in the esterification of cholesterol, a critical process in cholesterol storage and lipoprotein assembly. [] By inhibiting ACAT, CI-976 disrupts cholesterol esterification and influences downstream cholesterol metabolism and transport.
Q2: How does CI-976 affect intracellular cholesterol levels?
A2: Studies in human monocyte-derived macrophages (HMMs) revealed that CI-976, in the presence of acetylated low-density lipoprotein (acLDL), significantly reduced total and esterified cholesterol mass while slightly increasing unesterified cholesterol. [] This suggests that inhibiting ACAT with CI-976 shifts the balance towards unesterified cholesterol within cells.
Q3: Does CI-976 influence cholesterol efflux?
A3: Yes, research indicates that CI-976 enhances unesterified cholesterol efflux from human macrophages. [] This suggests a potential mechanism by which CI-976 may contribute to reducing cellular cholesterol accumulation.
Q4: Are there differences in the effects of CI-976 across species?
A5: Yes, pharmacokinetic studies have shown that CI-976 has a significantly shorter elimination half-life in monkeys (0.6 hours) compared to rats (8 hours). [] This difference in elimination half-life is attributed to variations in the rate of metabolism between species, specifically concerning omega- and beta-oxidation pathways. []
Q5: Does CI-976 affect COPII vesicle formation?
A6: Yes, research shows that CI-976, acting as a lysophospholipid acyltransferase (LPAT) inhibitor, can reversibly inhibit both the export of proteins from the ER in vivo and the formation of COPII vesicles in vitro. [] This suggests a potential role for CI-976 in influencing membrane trafficking events.
Q6: What is the molecular formula and weight of 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide (CI-976)?
A6: The molecular formula of CI-976 is C23H39NO4. Its molecular weight is 393.57 g/mol.
Q7: How does modifying the structure of CI-976 affect its ACAT inhibitory activity?
A8: Studies focusing on structural analogs of CI-976 have revealed valuable insights into the structure-activity relationships. For instance, replacing the 2,4,6-trimethoxyphenyl group with aryl or heteroaryl groups led to compounds with potent ACAT inhibitory activity in vitro and promising cholesterol-lowering effects in vivo. [] These findings highlight the importance of the aromatic moiety for the activity of CI-976 and suggest potential avenues for developing more potent analogs.
Q8: Are there structural modifications that can influence the selectivity of CI-976?
A9: Research indicates that reversing the order of substituents on the tetrazole ring in certain CI-976 analogs can improve their selectivity for macrophage ACAT compared to liver ACAT. [] This highlights the possibility of fine-tuning the selectivity of CI-976 analogs by strategically modifying their chemical structures.
Q9: How is CI-976 absorbed and metabolized in the body?
A10: Studies in rats have shown that CI-976 is moderately absorbed after oral administration. [, ] It undergoes extensive metabolism, primarily via omega- and beta-oxidation pathways, with a major metabolite being the 6-carbon chain-shortened carboxylic acid derivative. [, ] Biliary excretion is the primary route of elimination for CI-976 and its metabolites. []
Q10: Does CI-976 affect the expression of genes involved in cholesterol metabolism?
A12: Interestingly, while CI-976 effectively reduced LDL cholesterol in rabbits fed a cholesterol-free diet, it did not alter the abundance of mRNA for key enzymes involved in cholesterol metabolism, including HMG-CoA reductase and 7 alpha-hydroxylase. [] This suggests that the cholesterol-lowering effects of CI-976 in this context may not be primarily mediated by transcriptional regulation of these enzymes.
Q11: Has CI-976 demonstrated efficacy in reducing plasma cholesterol levels in animal models?
A13: Yes, CI-976 has consistently shown efficacy in reducing plasma cholesterol levels in various animal models of hypercholesterolemia. Studies in cholesterol-fed rats revealed that CI-976 significantly decreased plasma total cholesterol levels and increased HDL cholesterol levels. [, , ]
Q12: Does CI-976 impact the development of atherosclerosis in preclinical models?
A14: Research in rabbit models of atherosclerosis demonstrated that CI-976, even without significantly lowering plasma cholesterol, could inhibit the progression of atherosclerotic lesions and reduce the accumulation of cholesterol esters within these lesions. [] These findings suggest that ACAT inhibition by CI-976 may have direct beneficial effects on the arterial wall, independent of its systemic cholesterol-lowering actions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



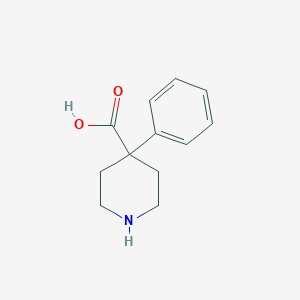
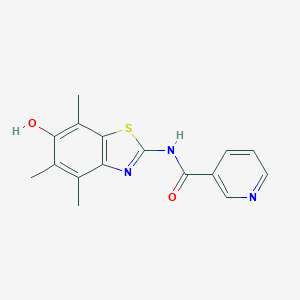
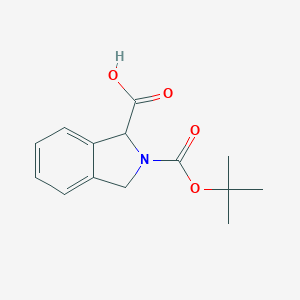
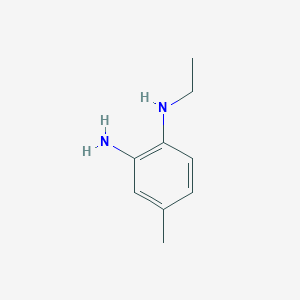
![Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-](/img/structure/B51521.png)

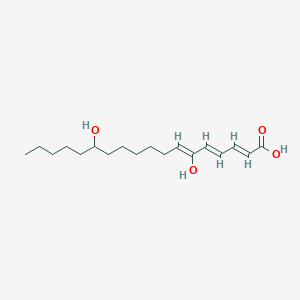
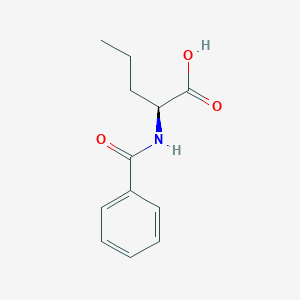
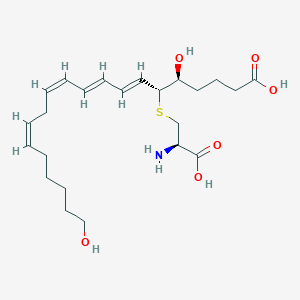
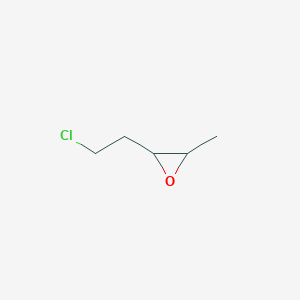
![4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B51534.png)
